(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic Acid Formation: The boronic acid moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the fluorine atom or the imidazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced fluorine or imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine
Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and catalysts, due to its boronic acid functionality .
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit enzymes or modulate biological pathways, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Another boronic acid derivative with similar applications in organic synthesis.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A compound with a similar imidazole and fluorine structure, used in medicinal chemistry.
Uniqueness
(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to its specific combination of a fluorine atom, a methyl-substituted imidazole ring, and a boronic acid moiety
Properties
Molecular Formula |
C10H10BFN2O2 |
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Molecular Weight |
220.01 g/mol |
IUPAC Name |
[3-fluoro-5-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-13-2-3-14(7)10-5-8(11(15)16)4-9(12)6-10/h2-6,15-16H,1H3 |
InChI Key |
BNNLVRGMGLZOGB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2C=CN=C2C)(O)O |
Origin of Product |
United States |
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